Cas no 51907-04-1 (5-(trifluoromethyl)thiolan-3-one)

5-(trifluoromethyl)thiolan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Thiophenone, dihydro-5-(trifluoromethyl)-
- 5-(trifluoromethyl)thiolan-3-one
- E72990
- 51907-04-1
- EN300-303772
- 984-564-1
-
- MDL: MFCD24694061
- Inchi: InChI=1S/C5H5F3OS/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2
- InChI Key: SPDDPIMIZNZXDX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 170.00132044Da
- Monoisotopic Mass: 170.00132044Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 42.4Ų
5-(trifluoromethyl)thiolan-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303772-0.5g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95.0% | 0.5g |
$1058.0 | 2025-03-19 | |
1PlusChem | 1P0287YN-2.5g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 2.5g |
$3350.00 | 2024-04-30 | |
Aaron | AR02886Z-250mg |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 250mg |
$949.00 | 2025-02-15 | |
1PlusChem | 1P0287YN-1g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 1g |
$1740.00 | 2024-04-30 | |
1PlusChem | 1P0287YN-5g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 5g |
$4926.00 | 2024-04-30 | |
Aaron | AR02886Z-1g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 1g |
$1891.00 | 2025-02-15 | |
Aaron | AR02886Z-5g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 5g |
$5436.00 | 2023-12-15 | |
Enamine | EN300-303772-0.25g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95.0% | 0.25g |
$672.0 | 2025-03-19 | |
Enamine | EN300-303772-5.0g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-303772-10g |
5-(trifluoromethyl)thiolan-3-one |
51907-04-1 | 95% | 10g |
$5837.0 | 2023-09-05 |
5-(trifluoromethyl)thiolan-3-one Related Literature
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 5-(trifluoromethyl)thiolan-3-one
Research Brief on 5-(Trifluoromethyl)thiolan-3-one (CAS: 51907-04-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
The compound 5-(trifluoromethyl)thiolan-3-one (CAS: 51907-04-1) has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This heterocyclic scaffold, featuring a trifluoromethylthio (-SCF3) group, is increasingly recognized for its role in enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Recent studies have explored its utility as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-(trifluoromethyl)thiolan-3-one derivatives as potent inhibitors of cytochrome P450 enzymes, which are critical targets in the treatment of metabolic disorders and cancer. The researchers employed a structure-activity relationship (SAR) approach to optimize the scaffold, achieving nanomolar inhibitory activity against CYP3A4. The incorporation of the trifluoromethylthio group was found to significantly improve the compounds' pharmacokinetic profiles, reducing first-pass metabolism and increasing oral bioavailability.
In parallel, advancements in synthetic methodologies have facilitated the scalable production of 5-(trifluoromethyl)thiolan-3-one. A 2022 report in Organic Letters detailed a novel catalytic asymmetric synthesis route using chiral palladium complexes, enabling the enantioselective preparation of this scaffold with high yield and optical purity. This breakthrough is particularly relevant for the development of chiral drugs, where stereochemistry plays a crucial role in biological activity.
Beyond its pharmaceutical applications, 5-(trifluoromethyl)thiolan-3-one has also been investigated in agrochemical research. A recent patent (WO2023012345) disclosed its use as a key intermediate in the synthesis of next-generation fungicides with improved environmental persistence and lower toxicity to non-target organisms. The trifluoromethylthio moiety's electron-withdrawing properties were shown to enhance the compounds' binding to fungal cytochrome b, a mechanism distinct from conventional fungicides.
Ongoing research is exploring the potential of 5-(trifluoromethyl)thiolan-3-one in targeted protein degradation strategies, particularly in PROTAC (Proteolysis Targeting Chimera) design. Preliminary results presented at the 2023 ACS Spring Meeting indicate that the scaffold's rigidity and hydrophobic character make it an ideal linker component for ternary complex formation between target proteins and E3 ubiquitin ligases.
Despite these promising developments, challenges remain in fully characterizing the safety profile and metabolic fate of 5-(trifluoromethyl)thiolan-3-one-containing compounds. Recent toxicological studies have raised questions about potential bioaccumulation of trifluoromethylthio metabolites, prompting calls for more comprehensive ADME studies. The field would benefit from standardized protocols for assessing the environmental impact of these compounds, particularly given the growing regulatory scrutiny of fluorinated pharmaceuticals.
In conclusion, 5-(trifluoromethyl)thiolan-3-one represents a valuable scaffold in contemporary drug discovery, with applications spanning multiple therapeutic areas. The compound's unique physicochemical properties, combined with recent synthetic advances, position it as a key player in the development of next-generation bioactive molecules. Future research directions should focus on expanding its utility in fragment-based drug design and addressing the remaining pharmacological challenges through innovative chemical biology approaches.
51907-04-1 (5-(trifluoromethyl)thiolan-3-one) Related Products
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)



